molecular formula C10H16O B13341411 (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol

(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol

Cat. No.: B13341411
M. Wt: 152.23 g/mol
InChI Key: QUSCKTKWDNGTIK-ALCCZGGFSA-N
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Description

(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is an organic compound with a unique structure characterized by the presence of both an alkyne and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4. The reaction is typically conducted at room temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.

Biology

The compound’s potential biological activity is of interest in the development of pharmaceuticals. Researchers are exploring its use as a precursor for bioactive molecules that could have therapeutic applications.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a valuable starting material for creating new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-7,7-Dimethyloct-3-en-5-yn-2-ol: The (E)-isomer of the compound, which has a different spatial arrangement of the double bond.

    7,7-Dimethyloct-3-yn-2-ol: A similar compound lacking the alkene group.

    7,7-Dimethyloct-3-en-2-ol: A similar compound lacking the alkyne group.

Uniqueness

(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is unique due to the presence of both an alkyne and an alkene group in its structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(Z)-7,7-dimethyloct-3-en-5-yn-2-ol

InChI

InChI=1S/C10H16O/c1-9(11)7-5-6-8-10(2,3)4/h5,7,9,11H,1-4H3/b7-5-

InChI Key

QUSCKTKWDNGTIK-ALCCZGGFSA-N

Isomeric SMILES

CC(/C=C\C#CC(C)(C)C)O

Canonical SMILES

CC(C=CC#CC(C)(C)C)O

Origin of Product

United States

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